
1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine is a fluorinated organic compound with the molecular formula C8H7F4N. This compound is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a methanamine backbone. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine typically involves the reaction of 4-fluorobenzylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity. The reaction can be represented as follows:
4-Fluorobenzylamine+Trifluoroacetaldehyde→this compound
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: This compound contains an additional trifluoromethyl group, which can significantly alter its chemical and physical properties compared to this compound.
Propriétés
Formule moléculaire |
C8H7F4N |
|---|---|
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-6(2-4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
Clé InChI |
JBRUYEORRDBUFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


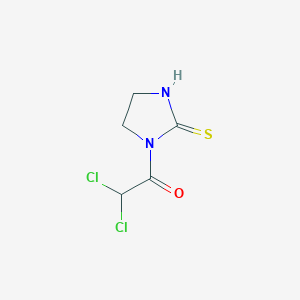
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
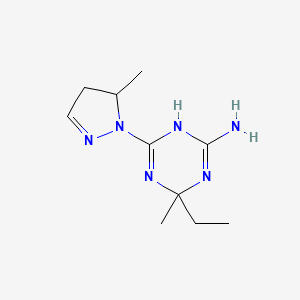
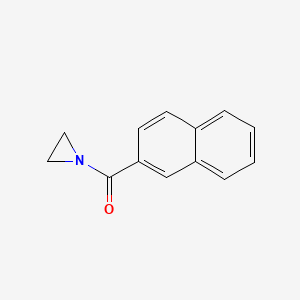
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
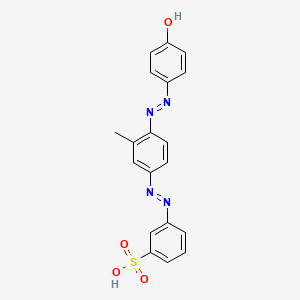
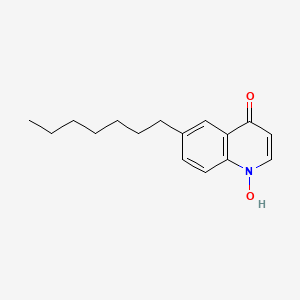
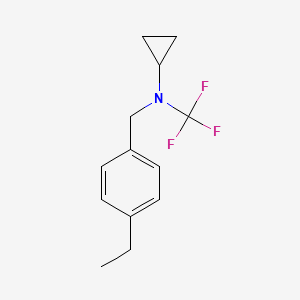
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
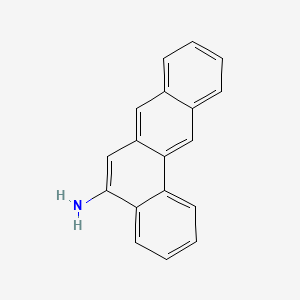
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
